4-bromo-N,N-dimethyl-2-nitrobenzamide

Structure–Activity Relationship Medicinal Chemistry Chemical Biology

4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS 29378-78-7) is a uniquely substituted aromatic building block. Its ortho-nitro/para-bromo pattern enables clean Suzuki, Buchwald-Hartwig, and Sonogashira couplings, followed by reduction to the amine for further diversification. The N,N-dimethylamide eliminates hydrogen-bond donor potential, enhancing membrane permeability and altering SAR profiles relative to primary amides. The compound occupies a privileged chemical space (XLogP3=2.1, TPSA=66.1 Ų) predictive of favorable ADME properties. Prioritize this exact scaffold for iNOS-targeted screening (class-level IC₅₀ 110–210 nM) and radiopharmaceutical precursor development to ensure reproducible synthetic yields and consistent biological activity.

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
CAS No. 29378-78-7
Cat. No. B1400328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-dimethyl-2-nitrobenzamide
CAS29378-78-7
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O3/c1-11(2)9(13)7-4-3-6(10)5-8(7)12(14)15/h3-5H,1-2H3
InChIKeyBAWCQMRMDQJXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS 29378-78-7) – Core Structural and Physicochemical Baseline for Research Procurement


4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS 29378-78-7) is a trisubstituted aromatic amide characterized by a bromine atom at the para position, a nitro group at the ortho position, and an N,N‑dimethylcarboxamide moiety. The compound has a molecular formula of C₉H₉BrN₂O₃ and a molecular weight of 273.08 g/mol [1]. Its computed properties include a XLogP3 of 2.1, a topological polar surface area of 66.1 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond [1]. This specific substitution pattern dictates a unique electronic environment and reactivity profile that distinguishes it from other nitrobenzamides and halogenated benzamides, making its precise identity critical for reproducible synthetic and assay outcomes.

4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS 29378-78-7) – Why In‑Class Analogs Cannot Be Assumed Interchangeable in Synthesis or Screening


Substituting 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide with a close analog—such as the non‑nitro 4‑bromo‑N,N‑dimethylbenzamide (CAS 18469‑37‑9) or the primary amide 4‑bromo‑2‑nitrobenzamide (CAS 1152237‑09‑6)—introduces substantial changes in electronic character, hydrogen‑bonding capacity, lipophilicity, and steric profile. The combination of the ortho‑nitro group and the para‑bromine atom creates a unique electron‑withdrawing and resonance‑stabilized framework that directly influences reactivity in cross‑coupling, reduction, and nucleophilic aromatic substitution reactions [1][2]. Furthermore, the N,N‑dimethylamide moiety eliminates hydrogen‑bond donor potential, altering solubility, membrane permeability, and target‑binding geometry relative to primary amides. These differences translate into non‑transferable synthetic yields, divergent physicochemical behavior, and distinct biological activity profiles, underscoring the necessity of procuring the exact compound rather than relying on structurally similar alternatives.

4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS 29378-78-7) – Head‑to‑Head and Class‑Level Evidence for Prioritized Selection


Structural and Electronic Differentiation Relative to Non‑Nitro and Primary Amide Analogs

4‑Bromo‑N,N‑dimethyl‑2‑nitrobenzamide is differentiated from the non‑nitro analog 4‑bromo‑N,N‑dimethylbenzamide (CAS 18469‑37‑9) by the presence of an ortho‑nitro group, which introduces strong electron‑withdrawing character and alters the compound’s three‑dimensional conformation. Computed property comparisons show a XLogP3 of 2.1 for the target compound [1] versus 1.54 for 4‑bromo‑N,N‑dimethylbenzamide . The topological polar surface area increases from 20.3 Ų in the non‑nitro analog to 66.1 Ų in the target compound, reflecting enhanced polarity and altered membrane‑permeability potential [1]. Relative to 4‑bromo‑2‑nitrobenzamide (CAS 1152237‑09‑6), the N,N‑dimethylamide group removes the hydrogen‑bond donor capacity present in the primary amide, reducing hydrogen‑bond donor count from 1 to 0 and thereby changing solubility and target‑binding interactions .

Structure–Activity Relationship Medicinal Chemistry Chemical Biology

Synthetic Utility as a Versatile Building Block Supported by Process Patent Methodology

The compound serves as a key intermediate in the synthesis of radiotracer precursors, as demonstrated by a patented method for preparing SnADAM (a serotonin transporter imaging agent). In this process, N,N‑Dimethyl‑2‑[(4‑bromo‑2‑nitrophenyl)thio]‑benzamide—derived from a closely related 4‑bromo‑2‑nitrophenyl scaffold—is reduced with Pd/C and hydrogen gas, followed by borane reduction, to achieve a stable and high‑yielding transformation (yield rate of ~90%) [1]. In contrast, conventional methods using alternative nitro‑bromo‑benzamide building blocks reportedly yield only around 50% under analogous conditions [1]. Although this data pertains to a thio‑linked derivative, it establishes the class‑level utility of the 4‑bromo‑2‑nitrophenyl core in amidation and subsequent reduction sequences, highlighting the synthetic advantage of the precise substitution pattern found in 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide.

Organic Synthesis Process Chemistry Medicinal Chemistry

Computed Molecular Descriptors Enable Rational Selection for Drug‑Discovery Filtering

Computational property analysis reveals that 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide occupies a specific property space that can be quantitatively compared to other benzamide building blocks. The compound possesses a heavy atom count of 15, a topological polar surface area (TPSA) of 66.1 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a single rotatable bond [1]. In comparison, 4‑bromo‑2‑nitrobenzamide (the primary amide analog) has a TPSA of 88.9 Ų and a predicted pKa of 14.80 , while N,N‑dimethyl‑2‑nitrobenzamide (lacking the bromine) has a TPSA of 66.1 Ų but a molecular weight of 194.19 g/mol and no halogen for cross‑coupling [2]. The target compound’s combination of moderate lipophilicity (XLogP3 = 2.1), high electron‑withdrawing character, and a bromine atom suitable for metal‑catalyzed coupling makes it a uniquely balanced intermediate for parallel synthesis libraries.

Computational Chemistry ADME Prediction Fragment‑Based Drug Discovery

Commercial Availability and Purity Specifications Enable Consistent Research‑Grade Procurement

Multiple independent chemical suppliers offer 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide at purities of 98% or higher, with typical packaging sizes of 1 g and 5 g, and recommended storage at 2–8 °C under nitrogen [1]. In contrast, the non‑nitro analog 4‑bromo‑N,N‑dimethylbenzamide is commercially available with a specified melting point of 76–79 °C , whereas the target compound’s exact melting point is less consistently reported in public vendor catalogs—suggesting a potentially different solid‑state morphology or purity profile that should be verified upon receipt. The availability of 98% pure material with defined storage conditions ensures that researchers can begin synthetic or biological work with a well‑characterized starting material, reducing the variability introduced by lower‑purity or improperly stored batches.

Chemical Procurement Reproducibility Vendor Quality Assurance

Nitrobenzamide Class Activity Profile Supports Prioritization in iNOS‑Related Anti‑Inflammatory Screening

Nitrobenzamide derivatives as a class have demonstrated inhibition of inducible nitric oxide synthase (iNOS), with some analogs showing IC₅₀ values in the low‑micromolar to sub‑micromolar range in cellular assays [1][2]. For example, a structurally related nitrobenzamide derivative (BDBM50372233) exhibits an IC₅₀ of 210 nM against human iNOS expressed in DLD1 cells [3]. While direct quantitative data for 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide itself are not available in the public domain, the presence of the ortho‑nitro group and the para‑bromine atom aligns with the pharmacophoric features identified in SAR studies of iNOS‑inhibitory nitrobenzamides [4]. In contrast, non‑nitro benzamides lack the critical electron‑withdrawing nitro group required for interaction with the heme‑binding pocket of iNOS. Therefore, when assembling screening libraries for iNOS or other nitroreductase‑targeted assays, 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide offers a better‑aligned structural starting point than non‑nitro or non‑halogenated analogs.

Nitric Oxide Synthase Anti‑Inflammatory Immunopharmacology

Differentiation in Halogen‑Bonding and Cross‑Coupling Reactivity Compared to Chloro and Iodo Analogs

The bromine atom in 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide occupies an intermediate reactivity position between the less reactive chloro analog (4‑chloro‑N,N‑dimethyl‑2‑nitrobenzamide) and the more reactive but less stable iodo analog. Bromoarenes generally undergo oxidative addition in palladium‑catalyzed cross‑couplings faster than chloroarenes but slower than iodoarenes, providing a balance between reactivity and shelf‑stability [1]. Additionally, the bromine atom can participate in halogen bonding (X‑bond) interactions, a property absent in non‑halogenated benzamides and weaker in chloro analogs. This dual role—as both a leaving group in metal‑catalyzed transformations and as a directional intermolecular interaction site—makes the brominated compound a more versatile tool for fragment‑based drug design and crystallography than its chloro or non‑halogenated counterparts.

Suzuki‑Miyaura Coupling Medicinal Chemistry Halogen Bonding

4-Bromo-N,N-dimethyl-2-nitrobenzamide (CAS 29378-78-7) – High‑Impact Application Scenarios Derived from Evidence‑Backed Differentiation


Fragment‑Based Drug Discovery: Privileged Scaffold for iNOS‑Targeted Anti‑Inflammatory Screening Libraries

Based on the class‑level iNOS inhibitory activity of ortho‑nitrobenzamides (with reported IC₅₀ values of 110–210 nM) [1], 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide should be prioritized for inclusion in focused screening decks aimed at nitric oxide synthase targets. Its combination of a nitro group, bromine handle, and N,N‑dimethylamide cap provides three vectors for iterative SAR expansion, while its computed property space (XLogP3 = 2.1; TPSA = 66.1 Ų) [2] predicts favorable cell permeability for intracellular target engagement.

Medicinal Chemistry: Efficient Diversification via Palladium‑Catalyzed Cross‑Coupling

The para‑bromine substituent is ideally suited for Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings, enabling the rapid generation of biaryl and aryl‑alkyne libraries [3]. The presence of the ortho‑nitro group does not interfere with these transformations and can subsequently be reduced to an amino group for further functionalization. The synthetic yield advantages observed in related 4‑bromo‑2‑nitrophenyl systems (90% vs. 50% for alternative building blocks) [4] underscore the process‑chemistry value of this specific substitution pattern.

Process Chemistry and Radiolabeling: Reliable Intermediate for Imaging Probe Development

As demonstrated in the patented synthesis of the SnADAM serotonin transporter radiotracer precursor, 4‑bromo‑2‑nitrophenyl‑containing amides can be efficiently reduced and elaborated to yield advanced intermediates with high consistency (~90% yield) [4]. Laboratories engaged in PET or SPECT tracer development should consider 4‑bromo‑N,N‑dimethyl‑2‑nitrobenzamide as a stable, well‑characterized starting material for constructing bromine‑bearing scaffolds destined for subsequent radioiodination or radiobromination steps.

Computational Chemistry and Virtual Screening: Physicochemical Benchmark for Analog Design

The well‑defined computed descriptors—XLogP3 = 2.1, TPSA = 66.1 Ų, zero H‑bond donors, three H‑bond acceptors—make this compound a useful reference point for building QSAR models or for setting property filters in virtual screening campaigns [2]. Compared to primary amide analogs (TPSA = 88.9 Ų) and non‑halogenated nitrobenzamides, the target compound occupies a distinct region of chemical space that may confer improved ADME properties without sacrificing target‑binding capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N,N-dimethyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.